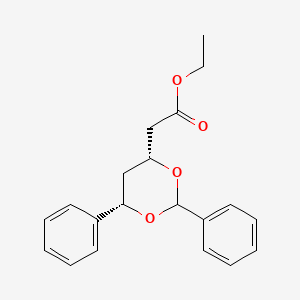
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- is a chemical compound with the molecular formula C20H22O4 It is a derivative of 1,3-dioxane, featuring two phenyl groups and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- typically involves the acetalization of 4-hydroxy-6-X-substituted-methyl-tetrahydropyran-2-one compounds in the presence of an acetalization agent and an acid catalyst . The reaction conditions often include the use of dichloromethane as a solvent and pyridinium p-toluenesulfonate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
科学研究应用
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
(4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester: Another derivative of 1,3-dioxane with different substituents.
Uniqueness
1,3-Dioxane-4-acetic acid, 2,6-diphenyl-, ethyl ester, (4R,6S)- is unique due to its specific structural configuration and the presence of two phenyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
874198-18-2 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
ethyl 2-[(4R,6S)-2,6-diphenyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C20H22O4/c1-2-22-19(21)14-17-13-18(15-9-5-3-6-10-15)24-20(23-17)16-11-7-4-8-12-16/h3-12,17-18,20H,2,13-14H2,1H3/t17-,18+,20?/m1/s1 |
InChI 键 |
RAISOUXYBGJLME-ZOVQDZKKSA-N |
手性 SMILES |
CCOC(=O)C[C@H]1C[C@H](OC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)CC1CC(OC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


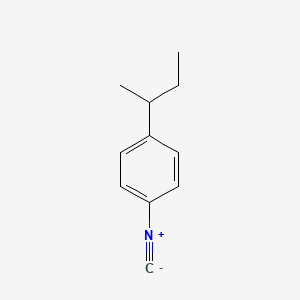

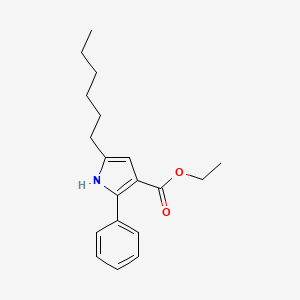
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
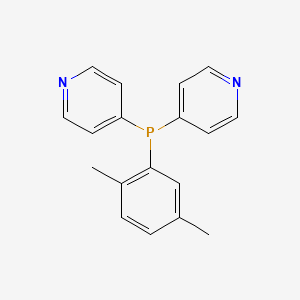
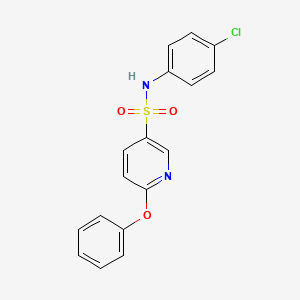

![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)

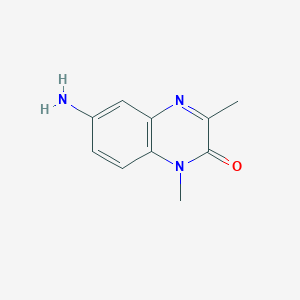
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
